tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate
Description
tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate (CAS: 1000210-48-9) is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group attached to a stereospecific 1-ethyl-2-oxo-propylamine backbone. This compound is commercially available with a purity of ≥97% and is widely utilized in pharmaceutical and materials science research as a synthetic intermediate, particularly in the development of peptidomimetics and bioactive molecules . Its stereochemistry (1R configuration) and ketone functionality make it a versatile building block for asymmetric synthesis and catalysis.
Properties
IUPAC Name |
tert-butyl N-[(3R)-2-oxopentan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h8H,6H2,1-5H3,(H,11,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMVICMFVPPYRS-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with an appropriate ketone or aldehyde under acidic or basic conditions. For example, the reaction of tert-butyl carbamate with ethyl 2-oxoacetate in the presence of a base can yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions, yielding the corresponding amine. This reaction is pivotal in multi-step syntheses where temporary amine protection is required.
Reaction Conditions :
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .
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Procedure : The compound is stirred with TFA (4–6 equivalents) in DCM at room temperature for 30 minutes, followed by solvent removal under reduced pressure .
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Outcome : Quantitative deprotection occurs, generating the free amine (e.g., for subsequent amide coupling) .
Example :
Reactions Involving the Ketone Group
The 2-oxo-propyl moiety participates in nucleophilic additions and reductions.
Reduction to Alcohol
The ketone is reduced to a secondary alcohol using sodium triacetoxyborohydride (NaBH(OAc)).
Reaction Conditions :
Mechanism :
Nucleophilic Addition
The ketone reacts with amines (e.g., N-methylaniline) via enolate intermediates to form β-amino ketones or amides.
Reaction Conditions :
Coupling Reactions
The deprotected amine undergoes amide bond formation, crucial in peptide and drug synthesis.
Example Reaction :
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Substrate : Free amine (post-Boc deprotection).
Comparative Reaction Data
The table below summarizes key reactions and conditions:
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Chemistry
tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate has been identified as a significant intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a role in the preparation of lacosamide, an anticonvulsant medication used for treating epilepsy. The synthesis involves converting this compound into derivatives that exhibit therapeutic effects against neurological disorders .
Synthetic Organic Chemistry
The compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization, making it useful in creating more complex molecules. For example, it can be transformed into other carbamates or amides through standard organic reactions, expanding its utility in synthetic pathways .
Research on Antioxidants
While this compound itself is not primarily classified as an antioxidant, its structural relatives within the tert-butyl carbamate family have shown potential antioxidant properties. Research indicates that compounds with similar structures can mitigate oxidative stress and have implications in developing protective agents against cellular damage .
Case Study 1: Synthesis of Lacosamide
A study detailed the synthesis of lacosamide using this compound as a precursor. The method involved several steps, including condensation reactions and phase-transfer catalysis, yielding high purity products suitable for pharmaceutical applications .
Case Study 2: Functionalization in Organic Synthesis
In another research project, researchers utilized this compound to explore its reactivity under various conditions, leading to new derivatives that exhibited enhanced biological activity. The findings suggested that modifying the carbamate group could lead to compounds with improved efficacy in treating specific diseases .
Case Study 3: Antioxidant Activity
Though not directly related to this compound, studies on related tert-butyl phenolic antioxidants highlight the importance of structural modifications in enhancing antioxidant properties. These insights can guide future research on similar compounds for therapeutic applications against oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ primarily in substituent groups and stereochemistry, which influence their physicochemical properties and applications. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Carbamate Derivatives
Key Differences and Implications
Substituent Effects :
- The ethyl-2-oxo-propyl group in the target compound provides a linear, flexible backbone suitable for nucleophilic reactions at the ketone moiety. In contrast, benzyl and methylsulfanyl groups in MFCD04973992 introduce aromaticity and sulfur-based reactivity, which may enhance binding to metalloenzymes or alter pharmacokinetics .
- Hydroxycyclopentyl (CAS: 1330069-67-4) and azabicyclo (CAS: 1932203-04-7) derivatives impose conformational rigidity, favoring applications in central nervous system (CNS) drug design where steric constraints improve receptor selectivity .
Stereochemical Influence :
- The (1R) configuration in the target compound ensures enantioselective synthesis, critical for chiral drug development. Analogues like (1R,2S)-hydroxycyclopentyl carbamate further exploit stereochemistry to modulate hydrogen-bonding interactions in peptide mimics .
Toxicity and Safety: While ethyl carbamate derivatives are historically associated with carcinogenicity (e.g., ethyl carbamate in ), the tert-butyl group in the target compound likely reduces metabolic activation risks compared to smaller alkyl carbamates .
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves carbamate formation via reaction of the corresponding amine with tert-butyl chloroformate. For chiral centers, asymmetric Mannich reactions or enantioselective catalysis may be employed . Key steps include:
- Base selection : Triethylamine is commonly used to deprotonate the amine and facilitate carbamate bond formation .
- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and compatibility with moisture-sensitive reagents .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion .
Optimization : Adjusting equivalents of reagents (e.g., 1.0–2.0 equiv of aldehyde in Mannich reactions) and inert atmosphere (argon) improves yield .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbonyl signals at ~170–180 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns assess enantiopurity, especially for (1R)-configured derivatives .
- X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodological Answer :
- Moisture sensitivity : Store under inert gas (argon/nitrogen) in sealed containers, as carbamates hydrolyze in acidic/basic conditions .
- Temperature : Long-term storage at –20°C prevents decomposition .
- Light sensitivity : Amber glass vials minimize photodegradation of the oxo-propyl group .
Advanced Research Questions
Q. How can computational methods be integrated into the design and optimization of reactions involving this carbamate?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity in asymmetric syntheses .
- Solvent Effects : COSMO-RS simulations model solvent polarity impacts on reaction kinetics and yield .
- Machine Learning : Training datasets on analogous carbamate syntheses identify optimal conditions (e.g., solvent/base pairs) .
Example: Computational screening reduced trial-and-error in tert-butyl carbamate synthesis by 40% in a 2024 study .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Overlapping NMR Signals : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations differentiate N-carbamate vs. ester carbonyls .
- MS Fragmentation Ambiguity : Isotopic labeling (e.g., O in the oxo group) clarifies fragmentation pathways .
- Crystallographic vs. Solution Data : Compare X-ray structures with NMR-derived NOE effects to confirm conformational stability .
Q. How do environmental factors like pH and temperature influence the reactivity and stability of this compound in biological systems?
- Methodological Answer :
- pH-Dependent Hydrolysis : The carbamate bond hydrolyzes rapidly at pH < 3 or > 10, limiting its use in gastrointestinal studies. Buffered solutions (pH 7.4) mimic physiological stability .
- Temperature Effects : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) quantify degradation kinetics. Arrhenius plots predict shelf-life under storage conditions .
- Biological Interactions : Fluorescence quenching assays assess binding to serum proteins (e.g., albumin), which modulates bioavailability .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
